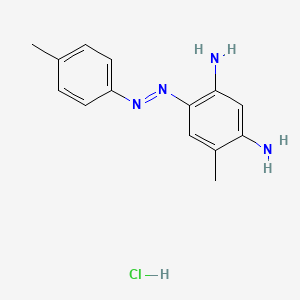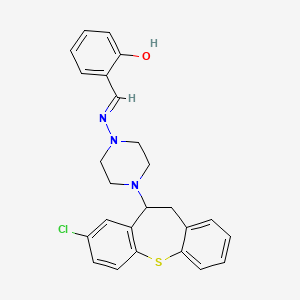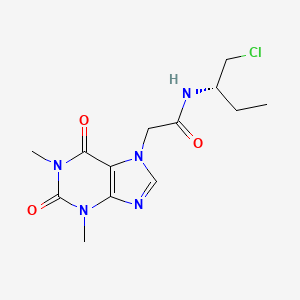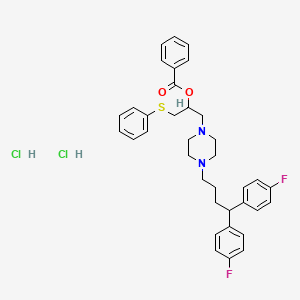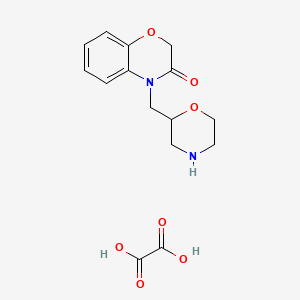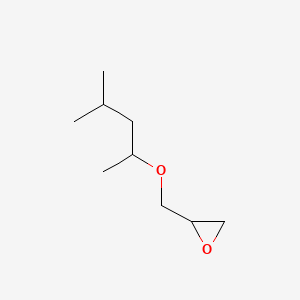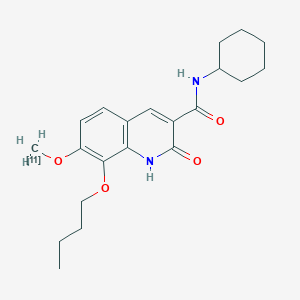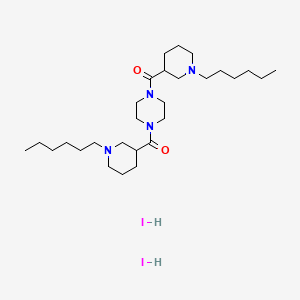
N,N'-Bis(1-hexylnipecotoyl)piperazine dihydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide is a synthetic compound that belongs to the class of disubstituted piperazines. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This compound is part of the human exposome, which includes all the environmental exposures an individual may encounter throughout their life .
Méthodes De Préparation
The synthesis of N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide involves several steps. One common method is the reductive amination of piperazine with hexylnipecotoyl chloride in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is typically carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and continuous flow reactors to ensure consistent production quality.
Analyse Des Réactions Chimiques
N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Applications De Recherche Scientifique
N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide involves its interaction with specific molecular targets, such as ion channels and enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can affect various cellular pathways, including those involved in cell signaling, metabolism, and gene expression .
Comparaison Avec Des Composés Similaires
N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide can be compared with other disubstituted piperazines, such as:
N,N’-Bis(1,3,4-thiadiazole)piperazine: This compound has similar structural features but contains thiadiazole moieties, which confer different chemical and biological properties.
N,N’-Bis(1,2,4-triazole)piperazine: This compound includes triazole rings, which can enhance its antimicrobial activity and binding affinity to specific targets.
The uniqueness of N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide lies in its specific hexylnipecotoyl substituents, which provide distinct physicochemical properties and biological activities compared to other similar compounds .
Propriétés
Numéro CAS |
126661-39-0 |
|---|---|
Formule moléculaire |
C28H54I2N4O2 |
Poids moléculaire |
732.6 g/mol |
Nom IUPAC |
[4-(1-hexylpiperidine-3-carbonyl)piperazin-1-yl]-(1-hexylpiperidin-3-yl)methanone;dihydroiodide |
InChI |
InChI=1S/C28H52N4O2.2HI/c1-3-5-7-9-15-29-17-11-13-25(23-29)27(33)31-19-21-32(22-20-31)28(34)26-14-12-18-30(24-26)16-10-8-6-4-2;;/h25-26H,3-24H2,1-2H3;2*1H |
Clé InChI |
VHPUUFGOMDPWRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CCCC(C1)C(=O)N2CCN(CC2)C(=O)C3CCCN(C3)CCCCCC.I.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)

